

# Milbemycin Analogs: A Comparative Guide to Structure-Activity Relationships

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## Compound of Interest

Compound Name: *Milbemycin A4 oxime*

Cat. No.: *B023078*

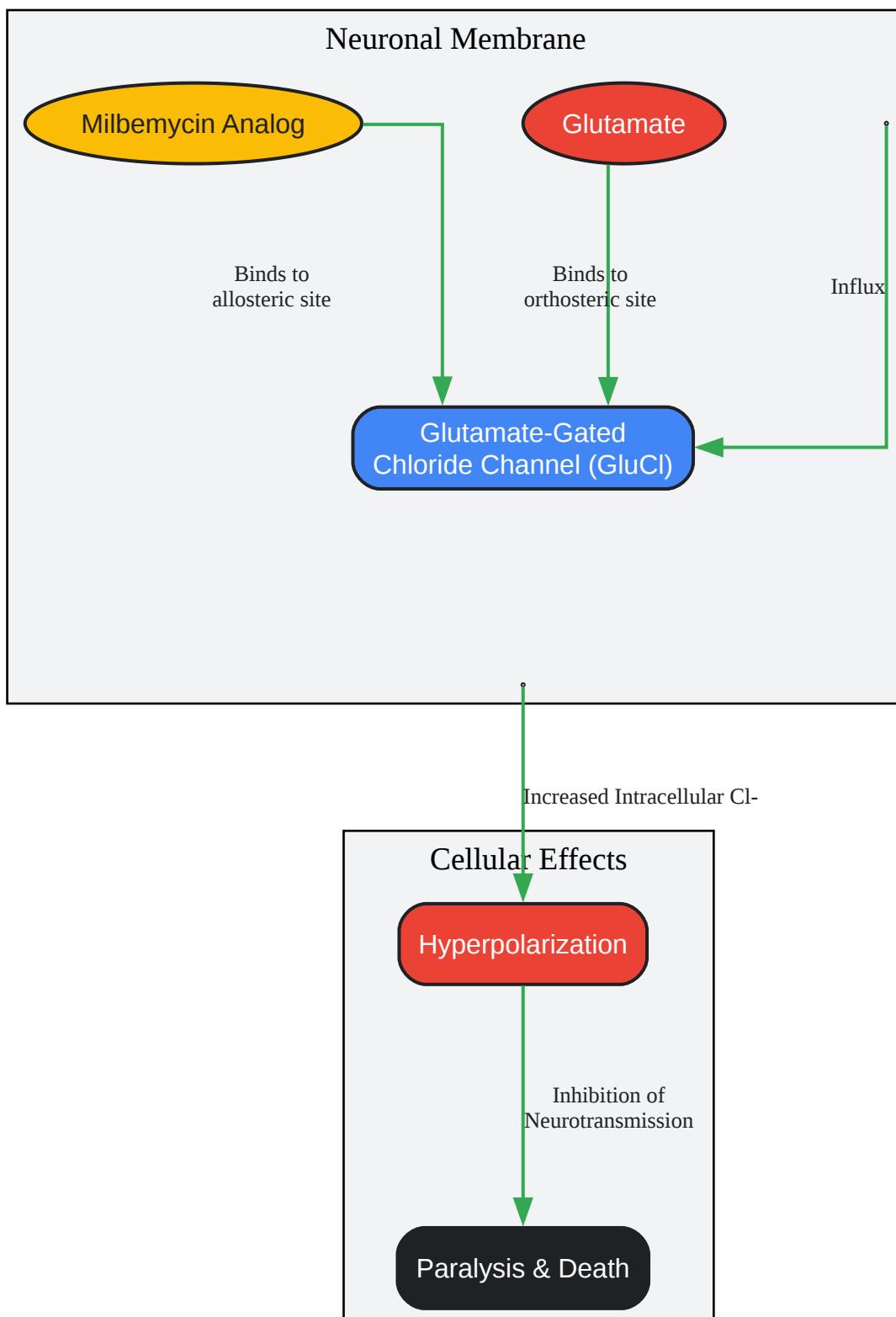
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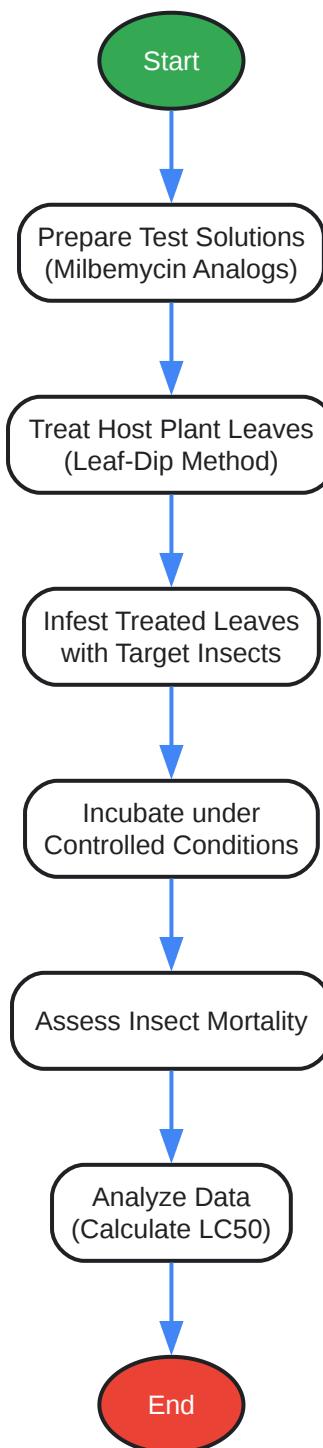
For Researchers, Scientists, and Drug Development Professionals

Milbemycins, a class of macrolide antibiotics derived from *Streptomyces* species, have garnered significant attention in the agricultural and veterinary sectors due to their potent insecticidal, acaricidal, and anthelmintic properties.<sup>[1][2][3]</sup> Their efficacy is coupled with low mammalian toxicity and a favorable environmental profile, making them a cornerstone for pest and parasite control.<sup>[1][2][4]</sup> This guide provides a comparative analysis of the structure-activity relationships (SAR) of various milbemycin analogs, supported by experimental data, to inform the rational design of new and more effective derivatives.

## Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mode of action of milbemycins in invertebrates is the potentiation of glutamate-gated chloride channels (GluCl<sub>s</sub>).<sup>[5]</sup> These channels, which are unique to invertebrates, play a crucial role in neurotransmission.<sup>[5]</sup> Milbemycins bind to these channels, leading to an increased influx of chloride ions into nerve and muscle cells.<sup>[6]</sup> This influx causes hyperpolarization of the cell membrane, resulting in the inhibition of nerve signal transmission, which ultimately leads to paralysis and death of the parasite or pest.<sup>[7][8]</sup>





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